molecular formula C22H23NO3 B14438048 Morpholine, 4-(1,2-di(p-toluoyl)vinyl)- CAS No. 74037-72-2

Morpholine, 4-(1,2-di(p-toluoyl)vinyl)-

Cat. No.: B14438048
CAS No.: 74037-72-2
M. Wt: 349.4 g/mol
InChI Key: FWGYGNSDPBEBCY-HKWRFOASSA-N
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Description

Morpholine, 4-(1,2-di(p-toluoyl)vinyl)-: is a chemical compound with the molecular formula C22H23NO3. It is a derivative of morpholine, a heterocyclic amine that features both amine and ether functional groups. This compound is notable for its unique structure, which includes a morpholine ring substituted with a 1,2-di(p-toluoyl)vinyl group. The presence of the p-toluoyl groups adds significant steric and electronic effects, making this compound interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(1,2-di(p-toluoyl)vinyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with morpholine and p-toluoyl chloride.

    Formation of Intermediate: The p-toluoyl chloride reacts with morpholine to form an intermediate compound.

    Vinylation: The intermediate undergoes a vinylation reaction to introduce the 1,2-di(p-toluoyl)vinyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Morpholine, 4-(1,2-di(p-toluoyl)vinyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the p-toluoyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.

    Synthesis: Employed in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry:

    Corrosion Inhibitors: Used in formulations to prevent corrosion in industrial equipment.

    Surfactants: Incorporated into surfactant formulations for enhanced performance.

Mechanism of Action

The mechanism of action of Morpholine, 4-(1,2-di(p-toluoyl)vinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Morpholine: The parent compound, which lacks the 1,2-di(p-toluoyl)vinyl group.

    4-(p-Toluoyl)morpholine: A simpler derivative with only one p-toluoyl group.

    1,2-Di(p-toluoyl)ethane: A compound with a similar vinyl group but without the morpholine ring.

Uniqueness: Morpholine, 4-(1,2-di(p-toluoyl)vinyl)- is unique due to the combination of the morpholine ring and the 1,2-di(p-toluoyl)vinyl group. This combination imparts distinct steric and electronic properties, making it valuable for specific chemical and biological applications.

Properties

CAS No.

74037-72-2

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

(Z)-1,4-bis(4-methylphenyl)-2-morpholin-4-ylbut-2-ene-1,4-dione

InChI

InChI=1S/C22H23NO3/c1-16-3-7-18(8-4-16)21(24)15-20(23-11-13-26-14-12-23)22(25)19-9-5-17(2)6-10-19/h3-10,15H,11-14H2,1-2H3/b20-15-

InChI Key

FWGYGNSDPBEBCY-HKWRFOASSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C(/C(=O)C2=CC=C(C=C2)C)\N3CCOCC3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C(=O)C2=CC=C(C=C2)C)N3CCOCC3

Origin of Product

United States

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